1-bromo-2-[(E)-2-nitroethenyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDNZXJABSGIO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38815-55-3, 65185-68-4, 155988-33-3 | |
| Record name | Benzene, ethenyl-, monobromo mononitro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038815553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-Bromo-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through a base-catalyzed condensation mechanism:
-
Deprotonation of Nitromethane :
Aqueous NaOH deprotonates nitromethane (CH₃NO₂), generating a nitronate ion (CH₂NO₂⁻). -
Nucleophilic Attack :
The nitronate ion attacks the carbonyl carbon of 2-bromobenzaldehyde, forming a β-nitroalkoxide intermediate. -
Elimination of Water :
Acidic workup with HCl protonates the intermediate, leading to dehydration and the formation of the (E)-configured nitroethenyl group.
Stoichiometric Parameters
| Component | Quantity | Role |
|---|---|---|
| 2-Bromobenzaldehyde | 39.8 mmol | Electrophilic substrate |
| Nitromethane | 99.2 mmol | Nucleophile |
| Methanol | 16.80 mL | Solvent |
| 1 M NaOH | 100.2 mmol | Base catalyst |
| 8 M HCl | 536.0 mmol | Acid for workup |
Optimization of Reaction Conditions
-
Temperature Control : Maintaining the reaction at 0–10°C during NaOH addition minimizes side reactions such as over-condensation or polymerization.
-
Solvent Selection : Methanol enhances nitromethane solubility while stabilizing the nitronate ion.
-
Acid Workup : Gradual addition to ice-cold HCl ensures selective protonation and prevents premature crystallization.
Purification and Characterization
The crude product is recrystallized from a dichloromethane/n-hexane mixture, yielding colorless prisms. Key characterization data include:
-
Crystal Structure : Monoclinic system with space group P2₁/c.
-
Intermolecular Interactions : Short Br⋯O contacts (3.232 Å) stabilize the crystal lattice.
Alternative Synthetic Routes
While the Henry reaction is predominant, other strategies have been explored for nitroolefin synthesis.
Bromination of Preformed Nitroolefins
Brominating 2-[(E)-2-nitroethenyl]benzene using Br₂ in the presence of Lewis acids (e.g., AlCl₃) could theoretically yield the target compound. However, this method faces challenges:
Sequential Functionalization of Benzene
A multi-step approach involving:
While effective for ethyl-substituted analogs, this route is less efficient for nitroethenyl derivatives due to steric and electronic mismatches.
Comparative Analysis of Methods
| Parameter | Henry Reaction | Bromination Route | Sequential Functionalization |
|---|---|---|---|
| Yield | Moderate-High | Low | Low |
| Regioselectivity | High (E-isomer) | Poor | Moderate |
| Reaction Time | 2–4 hours | 6–8 hours | 12–24 hours |
| Scalability | Excellent | Poor | Moderate |
The Henry reaction outperforms alternative methods in efficiency and stereochemical control, making it the preferred industrial and laboratory-scale synthesis.
Mechanistic Insights and Side Reactions
Byproduct Formation
Stereochemical Considerations
The (E)-configuration of the nitroethenyl group is favored due to:
-
Steric Hindrance : The bulky bromine atom disfavors the (Z)-isomer during elimination.
-
Conjugation Stabilization : The planar (E)-form allows maximal π-conjugation between the nitro group and benzene ring.
Industrial-Scale Adaptations
For bulk synthesis, modifications include:
Chemical Reactions Analysis
1-Bromo-2-[(E)-2-nitroethenyl]benzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other materials with specific electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-bromo-2-[(E)-2-nitroethenyl]benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences among structurally related brominated benzene derivatives:
Key Observations:
- Electron Effects : The nitro group in the title compound strongly withdraws electrons, enhancing the electrophilicity of the ethenyl group compared to ethoxy (electron-donating) or ethynyl (moderately electron-withdrawing) substituents .
- Steric and Conformational Factors : The (E)-configuration and ortho-substitution create steric hindrance, limiting rotational freedom. In contrast, ethynyl groups (e.g., 1-bromo-2-(phenylethynyl)benzene) adopt linear geometries, favoring rigidity .
Nitroolefin-Specific Reactivity
- 1,4-Addition Reactions : The title compound undergoes nucleophilic additions at the β-position of the nitroethenyl group, enabling syntheses of heterocycles and substituted alkanes .
- Crystal Packing: Br···O interactions stabilize the solid-state structure, a feature absent in non-nitro derivatives like 1-bromo-2-(phenylethynyl)benzene .
Contrast with Ethoxyethenyl and Ethynyl Derivatives
- 1-Bromo-4-[2-ethoxyethenyl]benzene : The ethoxy group enhances solubility in polar solvents but reduces electrophilicity, favoring reactions like asymmetric hydrogenation .
- 1-Bromo-2-(phenylethynyl)benzene: Ethynyl groups participate in Sonogashira couplings, forming extended π-systems for materials science applications .
Stilbene Derivatives (E/Z Isomerism)
- 1-Bromo-2-(4-methoxystyryl)benzene : Exhibits E/Z isomerism, with the E-isomer predominating (54% yield) due to steric and electronic factors in reductive cross-coupling reactions . This contrasts with the fixed (E)-configuration of the title compound, enforced by nitro group steric demands .
Physical and Spectroscopic Data
| Property | This compound | 1-Bromo-2-(phenylethynyl)benzene | 1-Bromo-4-[2-ethoxyethenyl]benzene |
|---|---|---|---|
| Crystal System | Monoclinic (P21/c) | Not reported | Not reported |
| Key NMR Shifts (¹H) | δ ~8.0 (aromatic), δ 7.5–8.2 (ethenyl) | δ ~7.5 (ethynyl protons) | δ ~4.1 (OCH₂CH₃) |
| Interactions in Solid State | Br···O (3.23 Å) | π-π stacking | Van der Waals |
Biological Activity
1-Bromo-2-[(E)-2-nitroethenyl]benzene, with the molecular formula C₈H₆BrNO₂ and a molecular weight of approximately 228.04 g/mol, is an organic compound notable for its unique structure which includes a bromine atom and a nitroethenyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a bromobenzene core substituted with a nitroethenyl group. The E configuration of the nitroethenyl moiety indicates that the higher priority substituents are on opposite sides of the double bond, which influences its reactivity and interactions with biological targets. The presence of the bromine atom contributes to its electrophilic character, allowing it to engage in electrophilic aromatic substitution reactions.
Biological Activity Overview
While specific studies on the biological activity of this compound are somewhat limited, existing research suggests several potential interactions:
- Enzyme Interactions : Bromobenzene derivatives are known to interact with various enzymes, potentially influencing metabolic pathways. The electrophilic nature of this compound may facilitate these interactions, leading to alterations in enzyme activity that could have pharmacological implications.
- Anticancer and Antibacterial Properties : Nitro compounds frequently exhibit significant biological properties, including antibacterial and anticancer activities. Related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties .
Table 1: Summary of Biological Activities
Interaction Studies
Research indicates that this compound can form intermolecular interactions, such as Br···O contacts, which may influence its crystallization and stability. These interactions can affect how the compound behaves in biological systems and its overall efficacy as a therapeutic agent.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including the reaction of 2-bromobenzaldehyde with nitromethane in the presence of a base like sodium hydroxide under controlled temperatures. This compound serves as a versatile building block for functionalized nitroolefins, which have applications in both materials science and medicinal chemistry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
